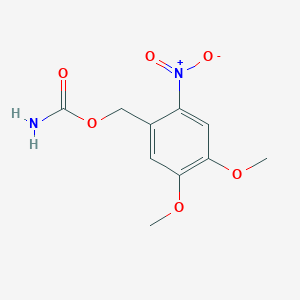

3,4-Dimethoxy-6-nitrobenzylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxy-6-nitrobenzylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O6 and its molecular weight is 256.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Inhibition of Kinases

One of the primary applications of 3,4-Dimethoxy-6-nitrobenzylcarbamate is its ability to selectively inhibit glycogen synthase kinase 3 (GSK3). GSK3 is implicated in several diseases, including neurodegenerative disorders and various cancers. The compound has shown promise in treating conditions such as Fragile X syndrome, attention deficit hyperactivity disorder (ADHD), and acute myeloid leukemia (AML) due to its selective inhibition properties .

Cholinesterase Inhibition

Research indicates that carbamate derivatives, including this compound, exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is particularly relevant for the treatment of Alzheimer's disease (AD), where enhancing cholinergic transmission is beneficial. The compound has been found to be more potent than some existing treatments like rivastigmine, making it a candidate for further development in AD therapies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains. The presence of the nitro group enhances the biological activity, making these compounds suitable for further exploration as antimicrobial agents .

Photolabile Protecting Groups

The compound is also utilized as a photoremovable protecting group in organic synthesis. When conjugated with carboxylic acids, it can be activated by light to release the protected acid, facilitating controlled release in biological systems. This application is particularly useful in drug delivery systems where precise timing of drug release is necessary .

Research and Development

Case Studies and Experimental Findings

Several case studies have documented the efficacy of this compound in various experimental settings:

- Neuropharmacology Studies : Investigations into its effects on neurotransmitter levels have shown that it can enhance acetylcholine levels in the brain, suggesting potential use in cognitive enhancement therapies .

- Toxicological Assessments : Toxicity studies indicate that the compound exhibits low cytotoxicity towards liver and neuronal cells, supporting its safety profile for therapeutic applications .

Comparative Data Table

Eigenschaften

Molekularformel |

C10H12N2O6 |

|---|---|

Molekulargewicht |

256.21 g/mol |

IUPAC-Name |

(4,5-dimethoxy-2-nitrophenyl)methyl carbamate |

InChI |

InChI=1S/C10H12N2O6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3,(H2,11,13) |

InChI-Schlüssel |

AWOKSNNHYRGYIA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)COC(=O)N)[N+](=O)[O-])OC |

Synonyme |

3,4-dimethoxy-6-nitrobenzylcarbamate 3,4-DMNBC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.